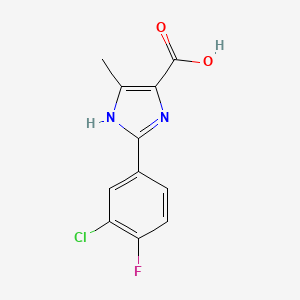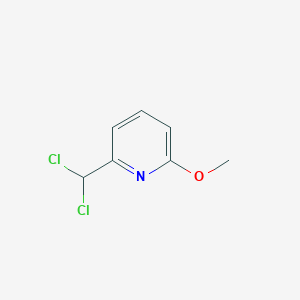
2-(Dichloromethyl)-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a dichloromethyl group and a methoxy group attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-6-methoxypyridine can be achieved through several methods. One common approach involves the chlorination of 2-methyl-6-methoxypyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aldehydes, carboxylic acids, and methylated derivatives. These products can be further utilized in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
2-(Dichloromethyl)-6-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Dichloromethyl)-6-methoxypyridine include:
- 2-(Dichloromethyl)-4-methoxypyridine
- 2-(Dichloromethyl)-5-methoxypyridine
- 2-(Dichloromethyl)-3-methoxypyridine
Uniqueness
What sets this compound apart from its analogs is the position of the methoxy group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
2-(dichloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-4-2-3-5(10-6)7(8)9/h2-4,7H,1H3 |
Clé InChI |
MSTBYEDNSMSYON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
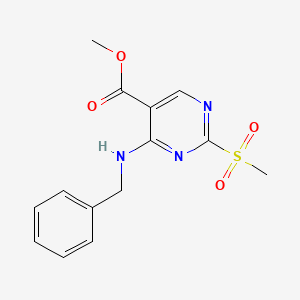
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
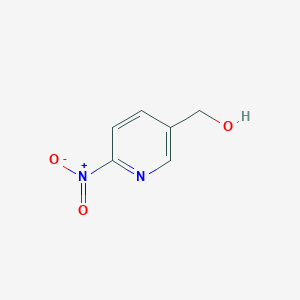

![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)

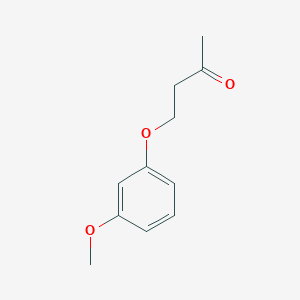

![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)

